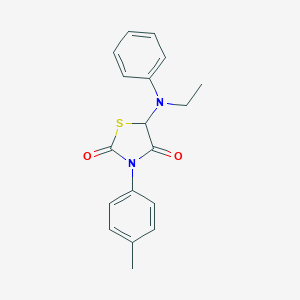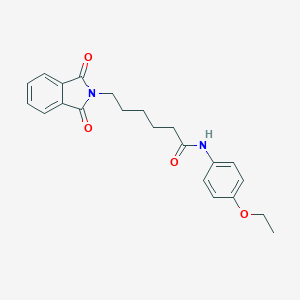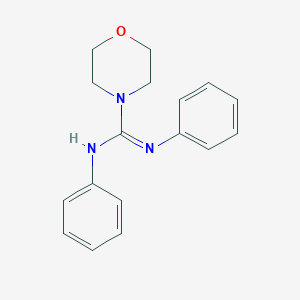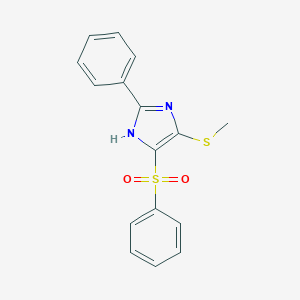
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as EMD 57033, is a small molecule drug that has been widely studied for its potential therapeutic applications in various diseases. The compound belongs to the class of thiazolidinediones and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by this compound 57033 has been shown to result in the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
This compound 57033 has been shown to exhibit a range of biochemical and physiological effects, including:
- Anti-tumor activity: this compound 57033 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Improved insulin sensitivity: this compound 57033 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
- Anti-inflammatory activity: this compound 57033 has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
- Neuroprotective effects: this compound 57033 has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has several advantages and limitations for lab experiments. Advantages include its high purity, well-established synthesis method, and well-studied pharmacological properties. Limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033, including:
- Further elucidation of its mechanism of action: Despite extensive research, the exact mechanism of action of this compound 57033 is not fully understood. Further studies are needed to better understand how the compound interacts with its molecular targets.
- Development of more soluble analogs: The low solubility of this compound 57033 can make it difficult to administer in vivo. Development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for therapeutic use.
- Evaluation of its potential in combination therapies: this compound 57033 has been shown to exhibit anti-tumor activity and anti-inflammatory activity. Further studies are needed to evaluate its potential in combination therapies with other drugs targeting these pathways.
- Investigation of its potential in other diseases: this compound 57033 has been studied in cancer, diabetes, and inflammation. Further studies are needed to evaluate its potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound 57033 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits a range of biochemical and physiological effects, including anti-tumor activity, improved insulin sensitivity, and anti-inflammatory activity. Future research directions include further elucidation of its mechanism of action, development of more soluble analogs, evaluation of its potential in combination therapies, and investigation of its potential in other diseases.
Synthesis Methods
The synthesis of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 involves the reaction of 4-methylbenzoyl chloride with ethylaniline in the presence of potassium carbonate, followed by the addition of 2-thioxothiazolidin-4-one. The resulting product is then purified through recrystallization, yielding this compound 57033 in high purity.
Scientific Research Applications
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound 57033 has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound 57033 has been shown to improve insulin sensitivity and glucose tolerance. In inflammation research, this compound 57033 has been shown to reduce the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(N-ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-3-19(14-7-5-4-6-8-14)17-16(21)20(18(22)23-17)15-11-9-13(2)10-12-15/h4-12,17H,3H2,1-2H3 |
InChI Key |
XUMFAJZXWFPPTO-UHFFFAOYSA-N |
SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)